molecular formula C10H11N5O2S B1407951 2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine CAS No. 1612174-02-3

2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine

Cat. No.: B1407951
CAS No.: 1612174-02-3
M. Wt: 265.29 g/mol
InChI Key: LGZCTXYBYNYHEJ-UHFFFAOYSA-N
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Description

2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine is a chemical compound with the molecular formula C10H11N5O2S. It is a heterocyclic compound containing both pyrazole and pyrimidine rings, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as CDK2. By binding to the active site of CDK2, the compound inhibits its kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through the disruption of the phosphorylation process required for CDK2 activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine is unique due to its specific sulfonylation on the pyrazole ring, which enhances its binding affinity and selectivity towards CDK2. This structural modification distinguishes it from other similar compounds and contributes to its potent biological activity .

Properties

IUPAC Name

2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2S/c11-9-3-4-12-10(14-9)7-5-13-15(6-7)18(16,17)8-1-2-8/h3-6,8H,1-2H2,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZCTXYBYNYHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2C=C(C=N2)C3=NC=CC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301184050
Record name 2-[1-(Cyclopropylsulfonyl)-1H-pyrazol-4-yl]-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1612174-02-3
Record name 2-[1-(Cyclopropylsulfonyl)-1H-pyrazol-4-yl]-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1612174-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-(Cyclopropylsulfonyl)-1H-pyrazol-4-yl]-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine

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